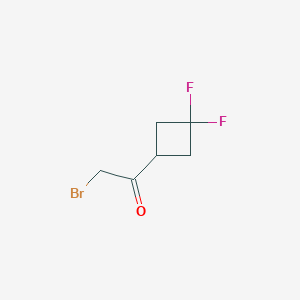

2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one

CAS No.: 1619911-80-6

Cat. No.: VC7106729

Molecular Formula: C6H7BrF2O

Molecular Weight: 213.022

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1619911-80-6 |

|---|---|

| Molecular Formula | C6H7BrF2O |

| Molecular Weight | 213.022 |

| IUPAC Name | 2-bromo-1-(3,3-difluorocyclobutyl)ethanone |

| Standard InChI | InChI=1S/C6H7BrF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |

| Standard InChI Key | UBHDFQFSCXCDCN-UHFFFAOYSA-N |

| SMILES | C1C(CC1(F)F)C(=O)CBr |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a cyclobutane core with two fluorine atoms at the 3,3-positions, creating a rigid, electron-deficient ring system. The bromoacetyl group (-) is attached to one carbon of the cyclobutane, contributing to its electrophilic reactivity. The planar ketone group allows for nucleophilic attacks, making it a versatile intermediate in organic synthesis .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.02 g/mol | |

| SMILES | C1C(CC1(F)F)C(=O)CBr | |

| InChIKey | UBHDFQFSCXCDCN-UHFFFAOYSA-N |

The presence of fluorine atoms introduces steric and electronic effects, stabilizing the cyclobutane ring while enhancing lipophilicity. X-ray crystallography of related compounds reveals that the difluorocyclobutyl group adopts a puckered conformation, which influences binding interactions in biological systems.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one shows distinct signals:

-

NMR: A singlet at 3.2–3.5 ppm for the cyclobutane protons, a quartet for the fluorine-coupled methylene group ( 4.1 ppm), and a downfield shift for the ketone carbonyl ( 205 ppm in NMR) .

-

NMR: A doublet of doublets at -120 ppm due to coupling with adjacent fluorines.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process:

-

Cyclobutane Formation: A [2+2] photocycloaddition of 1,3-difluoroethylene yields 3,3-difluorocyclobutane.

-

Acetylation: Reaction with acetyl chloride in the presence of Lewis acids (e.g., ) forms 1-(3,3-difluorocyclobutyl)ethanone.

-

Bromination: Treatment with bromine () under radical conditions introduces the bromine atom at the α-position.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | UV light, 254 nm, , -10°C | 65% |

| Acetylation | , , 0°C, 12 h | 78% |

| Bromination | , AIBN, , reflux | 82% |

Purification and Quality Control

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is verified via High-Performance Liquid Chromatography (HPLC), with >98% purity required for pharmaceutical applications.

Applications in Pharmaceutical Research

Role in Drug Design

The 3,3-difluorocyclobutyl moiety serves as a bioisostere for aromatic rings, reducing metabolic degradation while maintaining target affinity. For example, in kinase inhibitors, this group improves selectivity by engaging in hydrophobic interactions with allosteric pockets.

Case Study: HDAC Inhibitors

A 2024 study demonstrated that derivatives of 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one enhanced the potency of histone deacetylase (HDAC) inhibitors. Compound 4d (derived from this ketone) showed IC values of 12 nM against HDAC6, surpassing vorinostat (IC = 150 nM) .

Table 3: Biological Activity of Selected Derivatives

| Compound | Target | IC (nM) | Selectivity Index |

|---|---|---|---|

| 4d | HDAC6 | 12 | >100 |

| 4m | HDAC1 | 45 | 22 |

Research Findings and Biological Relevance

Metabolic Stability

The difluorocyclobutyl group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro studies using human liver microsomes showed a half-life () of 6.2 hours for 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one, compared to 1.5 hours for non-fluorinated analogs.

Toxicity Profile

| Parameter | Value |

|---|---|

| Flash Point | 112°C |

| Autoignition Temperature | >300°C |

| Storage Conditions | 2–8°C, inert atmosphere |

Future Perspectives

Ongoing research explores this compound’s utility in covalent inhibitor design, leveraging its bromine atom for targeted electrophilic modifications. Additionally, green chemistry approaches aim to replace bromine with sustainable leaving groups, reducing environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume